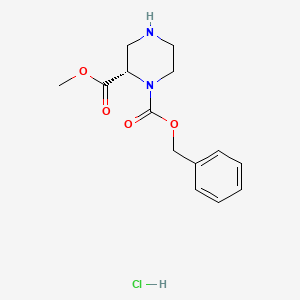

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Description

Molecular Formula: C₁₄H₁₉ClN₂O₄ Average Mass: 314.766 g/mol Monoisotopic Mass: 314.103335 g/mol Stereochemistry: (2S)-configuration at the stereocenter . CAS RN: 314741-63-4 ChemSpider ID: 23960733 .

This compound is a hydrochloride salt featuring a piperazine ring with benzyl and methyl carboxylate groups at positions 1 and 2, respectively. Its stereospecificity and dual ester substitution make it a versatile intermediate in pharmaceutical synthesis, particularly in chiral catalyst design and receptor-targeted drug development .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUPZPVVRPOJKT-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662618 | |

| Record name | 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217444-22-8 | |

| Record name | 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a chiral compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by a piperazine ring substituted with a benzyl group and two carboxylate functionalities. Its molecular weight is approximately 314.77 g/mol, and it appears as a white crystalline powder with a melting point range of 128-132°C. The unique structure allows for specific interactions with various biological targets, enhancing its potential in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C14H19ClN2O4 |

| Molecular Weight | 314.77 g/mol |

| Melting Point | 128-132°C |

| CAS Number | 1217444-22-8 |

Antibacterial Properties

Research indicates that (S)-1-benzyl-2-methylpiperazine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Pseudomonas aeruginosa , an opportunistic pathogen known for its resistance to many antibiotics. Studies have demonstrated its ability to inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections caused by resistant strains.

Neurotransmitter Modulation

(S)-1-benzyl-2-methylpiperazine acts as a modulator of serotonin receptors, stimulating the release of neurotransmitters such as dopamine and serotonin. This activity is crucial for mood regulation and cognitive functions, making it a candidate for further investigation in the treatment of mood disorders such as depression and anxiety . The compound's role as an antagonist for certain receptors also opens avenues for research into its therapeutic potential in psychiatric conditions.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of (S)-1-benzyl-2-methylpiperazine:

- Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment option.

- Mood Regulation : In preclinical models, (S)-1-benzyl-2-methylpiperazine demonstrated significant effects on serotonin levels, leading to improved behavioral outcomes in rodent models of depression . These findings support the hypothesis that the compound may be beneficial in developing new antidepressant therapies.

- HDAC Inhibition : Recent research highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. It was found to exhibit selective inhibition against HDAC6, leading to reduced tumor cell proliferation in vitro and in vivo models . This positions (S)-1-benzyl-2-methylpiperazine as a promising scaffold for anti-cancer drug development.

The biological activity of (S)-1-benzyl-2-methylpiperazine can be attributed to several mechanisms:

- Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound influences neurotransmitter release, impacting mood and cognitive functions.

- Antibacterial Mechanism : The presence of carboxylate groups may enhance the compound's ability to penetrate bacterial membranes, disrupting cellular processes and inhibiting growth.

- HDAC Inhibition : The structural features of (S)-1-benzyl-2-methylpiperazine allow it to bind selectively to HDAC enzymes, altering gene expression related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Regioisomers

(a) (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

- Molecular Formula : C₁₄H₁₉ClN₂O₄ (identical to the target compound).

- Key Difference : Methyl carboxylate at position 3 instead of 2.

- Impact : Altered regiochemistry may affect hydrogen bonding and steric interactions in catalysis or receptor binding .

- Purity : 95% (QE-2683) .

(b) Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Stereoisomers

(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Piperazine vs. Pyrrolidine Derivatives

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

- CAS RN : 489446-77-7

- Molecular Formula : C₁₄H₁₉ClN₂O₄ (identical).

- Key Difference: Pyrrolidine (5-membered ring) instead of piperazine (6-membered), with an amino group at position 4.

- Impact : Smaller ring size alters conformational flexibility and hydrogen-bonding capacity .

(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Protecting Group Variants

Benzyl piperazine-1-carboxylate hydrochloride (Compound 199)

- Molecular Formula : C₁₂H₁₅ClN₂O₂

- Key Difference: Single carboxylate group at position 1 (mono-ester).

- Impact : Simplified structure with lower molecular weight (278.71 g/mol) and higher melting point (146–147°C) .

tert-Butyl piperazine-1-carboxylate (Compound 210)

Data Tables

Table 1: Structural and Physical Property Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.